![molecular formula C13H17N3O4S2 B6557495 1,3-dimethyl-8-(thiophene-2-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1040673-11-7](/img/structure/B6557495.png)
1,3-dimethyl-8-(thiophene-2-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiophene and sulfonyl groups, as well as the spirocyclic structure. Thiophene rings can undergo electrophilic aromatic substitution reactions similar to benzene . The sulfonyl group could potentially be involved in substitution reactions or act as a leaving group.Scientific Research Applications
- Anticonvulsant Properties : Researchers have explored its potential as an anticonvulsant agent due to its spirohydantoin structure. Investigations into its mechanism of action and efficacy against epilepsy and related disorders are ongoing .
- Anticancer Activity : The compound’s unique structure makes it an interesting candidate for cancer drug development. Studies have investigated its cytotoxic effects on cancer cells and its potential as a chemotherapeutic agent .
- Organic Semiconductors : The presence of the thiophene moiety suggests that this compound could serve as an organic semiconductor. Researchers have studied its electronic properties, charge transport behavior, and potential applications in organic field-effect transistors (OFETs) and solar cells .
- Metal Complexes : The nitrogen-rich spirohydantoin scaffold can coordinate with metal ions. Researchers have explored its use as a ligand in catalytic reactions, such as asymmetric synthesis and oxidation processes .
- Enzyme Inhibitors : The compound’s structural resemblance to natural substrates has led to investigations into its inhibitory effects on enzymes. It may serve as a potential enzyme inhibitor in drug discovery .
- Polymer Modification : The compound’s reactivity toward amino groups makes it suitable for crosslinking polymers. It has been used as a curing agent in epoxy resins and other polymer systems .
- Sensor Platforms : Researchers have explored its use in sensor development due to its potential interactions with analytes. It could find applications in chemical sensors, biosensors, or environmental monitoring devices .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Environmental Chemistry and Catalysis
Biochemistry and Enzyme Inhibition
Polymer Chemistry and Crosslinking Agents
Analytical Chemistry and Sensors
Future Directions
properties
IUPAC Name |
1,3-dimethyl-8-thiophen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-14-11(17)13(15(2)12(14)18)5-7-16(8-6-13)22(19,20)10-4-3-9-21-10/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQDBRCEVNMMOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CS3)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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